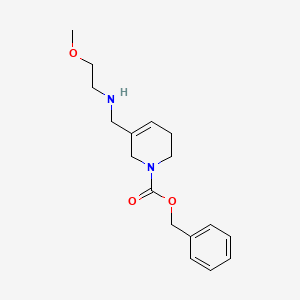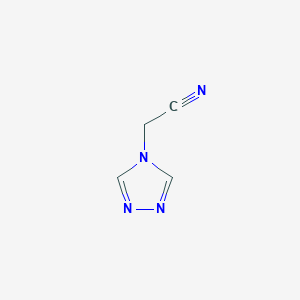
2-(4H-1,2,4-triazol-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétonitrile-2-(4H-1,2,4-triazol-4-yl) est un composé chimique appartenant à la classe des triazoles, qui sont des composés hétérocycliques à cinq chaînons contenant trois atomes d’azote. Ce composé présente un intérêt significatif en raison de ses applications polyvalentes dans divers domaines tels que la chimie médicinale, l’agriculture et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétonitrile-2-(4H-1,2,4-triazol-4-yl) implique généralement la réaction du 4H-1,2,4-triazole avec l’acétonitrile dans des conditions spécifiques. Une méthode courante consiste à utiliser une base telle que l’hydrure de sodium ou le carbonate de potassium pour déprotoner le triazole, suivie de l’ajout d’acétonitrile. La réaction est généralement effectuée dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.
Méthodes de production industrielle
En milieu industriel, la production de l’acétonitrile-2-(4H-1,2,4-triazol-4-yl) peut impliquer des réacteurs à flux continu pour assurer une qualité et un rendement constants. L’utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l’efficacité du processus. De plus, des étapes de purification telles que la cristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L’acétonitrile-2-(4H-1,2,4-triazol-4-yl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution nucléophile sont courantes, où le groupe nitrile peut être remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en présence d’un catalyseur.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Hydrure de sodium dans le DMF pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou d’amides.
Réduction : Formation d’amines primaires.
Substitution : Formation de divers triazoles substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L’acétonitrile-2-(4H-1,2,4-triazol-4-yl) a une large gamme d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
2-(4H-1,2,4-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’acétonitrile-2-(4H-1,2,4-triazol-4-yl) implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, le cycle triazole peut inhiber les enzymes en se liant à leurs sites actifs, perturbant ainsi les voies biochimiques essentielles. Par exemple, dans les applications antifongiques, il inhibe la biosynthèse de l’ergostérol, un composant clé des membranes cellulaires fongiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétonitrile-2-(1,2,4-triazol-1-yl) : Structure similaire mais diffère de la position de la liaison du cycle triazole.
Acide benzoïque-4-(4H-1,2,4-triazol-4-yl) : Contient un groupe acide benzoïque au lieu d’un groupe acétonitrile.
Unicité
L’acétonitrile-2-(4H-1,2,4-triazol-4-yl) est unique en raison de sa configuration structurelle spécifique, qui confère une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C4H4N4 |
|---|---|
Poids moléculaire |
108.10 g/mol |
Nom IUPAC |
2-(1,2,4-triazol-4-yl)acetonitrile |
InChI |
InChI=1S/C4H4N4/c5-1-2-8-3-6-7-4-8/h3-4H,2H2 |
Clé InChI |
JMESXTMBVALUSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=CN1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


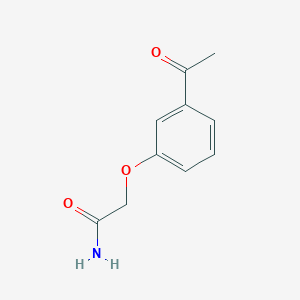
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)

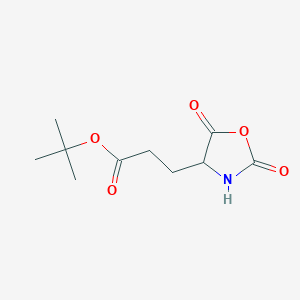
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
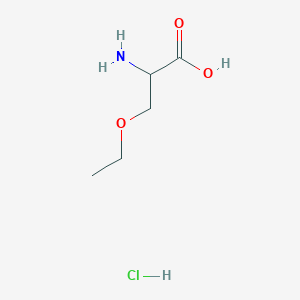
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)
![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
